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Introduction
The cyclopropanation of α,β-unsaturated ketones (enones) using trimethylsulfoxonium iodide

is a cornerstone transformation in organic synthesis, widely known as a variant of the Johnson-

Corey-Chaykovsky reaction.[1] This method provides a reliable and efficient pathway to

synthesize cyclopropyl ketones, which are valuable structural motifs present in numerous

natural products and pharmaceutical agents.[2][3] The reaction proceeds via the in situ

generation of dimethyloxosulfonium methylide (also known as Corey's ylide) from

trimethylsulfoxonium iodide and a strong base.[4] This stabilized sulfur ylide then reacts with

enones in a conjugate 1,4-addition fashion, followed by an intramolecular ring closure to furnish

the cyclopropane ring.[5][6] A key feature of this reaction is its diastereoselectivity, typically

favoring the formation of the trans-cyclopropane product regardless of the starting enone's

geometry.[1][4]

Reaction Mechanism
The reaction is initiated by the deprotonation of trimethylsulfoxonium iodide by a strong base

to form the reactive dimethyloxosulfonium methylide ylide.[7] This ylide, being a soft

nucleophile, preferentially attacks the β-carbon of the enone in a Michael-type 1,4-conjugate

addition.[1][8] This step generates a stabilized enolate intermediate. The reaction concludes
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with an intramolecular SN2-type displacement of the dimethyl sulfoxide (DMSO) leaving group

by the enolate, forming the three-membered cyclopropane ring.[4][5]

Mechanism of Enone Cyclopropanation

Step 1: Ylide Formation

Step 2: Cyclopropanation
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Caption: Mechanism of Corey-Chaykovsky cyclopropanation of enones.

Quantitative Data Summary
The efficiency of the cyclopropanation can vary based on the substrate, base, and solvent

system employed. The following table summarizes representative data from the literature.

Substrate Base Solvent
Temp.
(°C)

Time (h) Yield (%)
Referenc
e

(E)-

Chalcone
MTBD Acetonitrile 60 2.5 86 [9]

Tricyclic

Enone
KOtBu DMSO

Room

Temp.
- 69 [10]

Cyclohex-

2-enone
KOH (bmim)PF₆ - - 90-95 [11]

Various

Enones

La–Li₃-

(biphenyldi

olate)₃

THF - - 73-97 [12]

(E)-1-

phenyl-3-

(pyridin-2-

yl)prop-2-

en-1-ol†

MTBD /

MnO₂
Acetonitrile 60 2 69 [9]

MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene † Tandem oxidation-cyclopropanation

reaction.

Experimental Protocols
The following protocols are generalized procedures for the cyclopropanation of enones.

Researchers should optimize conditions for their specific substrates.
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Protocol 1: General Procedure for Cyclopropanation

This procedure is adapted from a reported method for the cyclopropanation of α,β-unsaturated

carbonyl compounds.[9]

Materials:

Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) or Potassium tert-butoxide

(KOtBu, 1.2 equiv)

Enone substrate (1.0 equiv)

Anhydrous solvent: Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

Nitrogen or Argon gas supply

Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert

atmosphere (N₂ or Ar), add the base (e.g., NaH). If using NaH, wash it with anhydrous

hexanes to remove mineral oil and decant the solvent. Add anhydrous DMSO or THF to the

flask.

Carefully add trimethylsulfoxonium iodide in one portion or portion-wise to the stirred

suspension of the base at room temperature.

Stir the resulting mixture at room temperature for approximately 1 hour or until the evolution

of hydrogen gas ceases (if using NaH), indicating the formation of the ylide. The mixture will

become a clear to milky solution.

Reaction: Dissolve the enone substrate in a minimal amount of the anhydrous solvent and

add it dropwise to the ylide solution at room temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The

reaction is typically complete within 1-4 hours, though some substrates may require longer

reaction times or gentle heating.

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a

beaker of cold water.

Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl

acetate) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by

silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl

acetate mixtures) to afford the pure cyclopropyl ketone.

Protocol 2: Tandem Oxidation-Cyclopropanation

This advanced protocol allows for the direct conversion of allylic alcohols to cyclopropyl

ketones in a one-pot sequence.[9]

Materials:

Allylic alcohol substrate (1.0 equiv)

Activated Manganese Dioxide (MnO₂) (10 equiv)

Trimethylsulfoxonium iodide (1.2 equiv)

Organic Base: MTBD (2.0 equiv)

Anhydrous Acetonitrile (MeCN)

Procedure:

To a stirred solution of trimethylsulfoxonium iodide, activated MnO₂, and MTBD in

anhydrous acetonitrile, add a solution of the allylic alcohol in acetonitrile.
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Heat the reaction mixture at 60 °C under a nitrogen atmosphere for 2-4 hours.

Monitor the reaction by TLC for the consumption of the starting material and formation of the

product.

After completion, cool the reaction mixture to room temperature and filter it through a pad of

Celite® to remove the MnO₂. Wash the Celite® pad with an organic solvent (e.g., diethyl

ether).

Concentrate the combined filtrate under reduced pressure.

Purify the resulting residue by silica gel column chromatography to yield the desired

cyclopropyl ketone.[9]

Experimental Workflow
The logical flow for a typical cyclopropanation experiment is outlined below.
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General Experimental Workflow
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Caption: A typical workflow for enone cyclopropanation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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